molecular formula C23H24O3 B5312087 (2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

Cat. No.: B5312087
M. Wt: 348.4 g/mol
InChI Key: SIBYDWLFNHFQAD-YLYRKCBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a cyclohexanone core

Properties

IUPAC Name

(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-16-11-19(13-17-7-6-9-21(14-17)25-2)23(24)20(12-16)15-18-8-4-5-10-22(18)26-3/h4-10,13-16H,11-12H2,1-3H3/b19-13+,20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYDWLFNHFQAD-YLYRKCBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC(=CC=C2)OC)C(=O)C(=CC3=CC=CC=C3OC)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C\C2=CC(=CC=C2)OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between 2-methoxybenzaldehyde and 4-methylcyclohexanone under basic conditions to form an intermediate.

    Dehydration: The intermediate undergoes dehydration to form the desired product with the methoxyphenyl groups attached to the cyclohexanone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery and development.

Industry

    Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one would depend on its specific application. For example:

    Biological Activity: If it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes.

    Material Science: Its unique structure may impart specific mechanical or chemical properties to materials.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2-[(2-hydroxyphenyl)methylidene]-6-[(3-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.

    (2E,6E)-2-[(2-chlorophenyl)methylidene]-6-[(3-chlorophenyl)methylidene]-4-methylcyclohexan-1-one: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in (2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one may impart unique electronic and steric properties, making it distinct from its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.